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molecular formula C10H11NO3 B8504123 (5-nitro-2,3-dihydro-1H-inden-2-yl)methanol

(5-nitro-2,3-dihydro-1H-inden-2-yl)methanol

Cat. No. B8504123
M. Wt: 193.20 g/mol
InChI Key: NDNBNEVGGLNRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989451B2

Procedure details

BH3-DMS (10 M, 1.30 mL, 13.0 mmol) was added to a stirred solution of acid 119 (2.07 g, 10.0 mmol) in dry THF (30 mL) at 20° C. under N2 and the mixture was stirred at 20° C. for 30 min. The reaction was quenched with MeOH and the solvent evaporated to give a brown oil which was purified by chromatography, eluting with a gradient (0-20%) of EtOAc/pet. ether, to give alcohol 120 (1.13 g, 59%) as an oil: 1H NMR δ 8.01-8.07 (m, 2H, H-4, H-6), 7.32 (d, J=8.0 Hz, 1H, H-7), 3.68 (d, J=5.8 Hz, 2H, CH2O), 3.09-3.20 (m, 2H, CH2), 2.76-2.91 (m, 3H, CH2, CH); HRMS calcd for C10H11NO3 (M+) m/z 193.0739, found 193.0733.
[Compound]
Name
BH3-DMS
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([C:13](O)=[O:14])[CH2:7]2)([O-:3])=[O:2]>C1COCC1>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([CH2:13][OH:14])[CH2:7]2)([O-:3])=[O:2]

Inputs

Step One
Name
BH3-DMS
Quantity
1.3 mL
Type
reactant
Smiles
Name
Quantity
2.07 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CC(CC2=CC1)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with MeOH
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography
WASH
Type
WASH
Details
eluting with a gradient (0-20%) of EtOAc/pet. ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2CC(CC2=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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